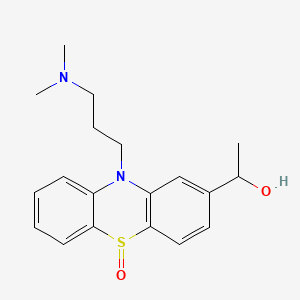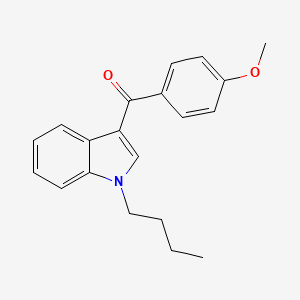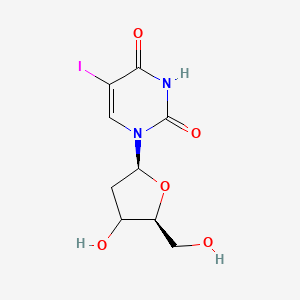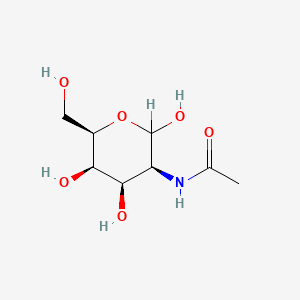
2'-Nor Thiamine Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Nor Thiamine Hydrochloride Salt, also known as Sulbutiamine, is a synthetic derivative of Thiamine (Vitamin B1) that is commonly used as a dietary supplement to boost cognitive function, memory, and mood . It is a white crystalline powder that is soluble in water and has a molecular weight of 337.85g/mol .
Synthesis Analysis
The synthesis of thiamine salts involves passing an aqueous solution of the starting thiamine salt, mainly the hydrochloride, slowly through a resin (salt form) column and washing with water. The effluent is then evaporated under reduced pressure and allowed to crystallize .
Molecular Structure Analysis
The molecular formula of 2’-Nor Thiamine Hydrochloride Salt is C11H16Cl2N4OS. The IUPAC name is 2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride.
Chemical Reactions Analysis
Thiamine salts are sensitive to heat, alkali, oxygen, and radiation. Thiamine mononitrate (TMN) degrades significantly faster than thiamine chloride hydrochloride (TClHCl) at all concentrations and temperatures . Different peak patterns were present in HPLC chromatograms between TMN and TClHCl, indicating different degradation pathways and products .
Physical And Chemical Properties Analysis
Thiamine is more labile in the amorphous state than the crystalline state and when present in lower proportions in amorphous polymer dispersions, despite increasing Tg values . Thiamine was more stable in pectin dispersions than PVP dispersions, attributed to differences in presence and extent of intermolecular interactions between TClHCl and pectin .
Wissenschaftliche Forschungsanwendungen
Growth Promotion in Plants
Thiamin, including its derivative 2’-Nor Thiamine Hydrochloride Salt, has been found to promote growth and antioxidative defense systems in plants, particularly during the initial phases of development . This is especially beneficial for plants exposed to salt stress .
Enhancement of Salinity Tolerance
Experiments have shown that the application of thiamin can mitigate the deleterious effects of salinity on plants . This is particularly useful for cultivars that are differentially responsive to salt .
Improvement of Antioxidative Defense Systems
Thiamin application has been found to enhance the activities of key antioxidant enzymes in plants, such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) . This helps plants better cope with oxidative stress .
Cognitive Function Enhancement
As a synthetic derivative of Thiamine (Vitamin B1), Sulbutiamine is commonly used as a dietary supplement to boost cognitive function . It increases the levels of Thiamine in the brain, which plays a vital role in energy metabolism and the functioning of the nervous system .
Memory and Mood Improvement
Research has shown that Sulbutiamine can improve memory and attention, as well as reduce fatigue and increase motivation . It is also believed to have anxiolytic and antidepressant effects .
Scientific Research Material
2’-Nor Thiamine Hydrochloride Salt is used as a chemical compound in scientific research. Its complexity offers researchers a multitude of opportunities for exploration and discovery.
Wirkmechanismus
Target of Action
The primary target of 2’-Nor Thiamine Hydrochloride Salt, also known as Thiamine, is intracellular glucose metabolism . Thiamine plays a crucial role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain the proper functioning of the heart, nervous, and digestive systems .
Mode of Action
Thiamine interacts with its targets by inhibiting the effect of glucose and insulin on arterial smooth muscle cell proliferation . This interaction results in changes in the body’s energy metabolism, leading to the conversion of carbohydrates and fat into energy .
Biochemical Pathways
Thiamine affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . Some thiamine-dependent enzymes are involved in energy metabolism and biosynthesis of nucleic acids, while others are part of the antioxidant machinery . Thiamine deficiency can result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin), with severe consequences especially during brain development .
Pharmacokinetics
Thiamine is absorbed by both an active and nonsaturable passive process . The absorption, distribution, metabolism, and excretion (ADME) properties of Thiamine have a significant impact on its bioavailability. High blood levels of Thiamine can be achieved rapidly with oral Thiamine Hydrochloride . The pharmacokinetic profile of oral Thiamine Hydrochloride shows that the area under the curve (AUC) and maximum concentration (Cmax) values increase nonlinearly between 100 mg and 1500 mg doses .
Result of Action
The molecular and cellular effects of Thiamine’s action are primarily related to energy metabolism. Thiamine helps the body convert carbohydrates and fat into energy, which is essential for normal growth and development . It also helps maintain the proper functioning of the heart, nervous, and digestive systems .
Action Environment
The action, efficacy, and stability of Thiamine can be influenced by environmental factors. For instance, Thiamine is more stable in solutions with a pH of 3 than in solutions with a pH of 6 . Moreover, Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites, among effects from other food matrix components .
Zukünftige Richtungen
The stability of essential vitamins in foods is important, even more so when degradation contributes to sensory changes . The fundamental reaction kinetics of thiamine reported in these studies provide a basis for understanding thiamine stability and therefore improving thiamine delivery in many foods containing both natural and fortified thiamine .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of '2'-Nor Thiamine Hydrochloride Salt' involves the conversion of Thiamine Hydrochloride to '2'-Nor Thiamine Hydrochloride Salt' by removing the pyrimidine ring.", "Starting Materials": [ "Thiamine Hydrochloride", "Sodium Nitrite", "Sodium Hydroxide", "Hydrochloric Acid", "Ethanol", "Water" ], "Reaction": [ "Thiamine Hydrochloride is dissolved in water.", "Sodium Nitrite and Sodium Hydroxide are added to the solution and stirred.", "The solution is then acidified with Hydrochloric Acid.", "The resulting mixture is extracted with Ethanol and Water.", "The Ethanol layer is separated and evaporated to obtain '2'-Nor Thiamine.", "The '2'-Nor Thiamine is dissolved in Hydrochloric Acid and the solution is evaporated to obtain '2'-Nor Thiamine Hydrochloride Salt.'" ] } | |
CAS-Nummer |
49614-72-4 |
Molekularformel |
C11H16Cl2N4OS |
Molekulargewicht |
323.236 |
IUPAC-Name |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
FWNAAOBWGCASMX-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-] |
Synonyme |
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Hydrochloride Salt; 2’-Demethylthiamine Hydrochloride Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
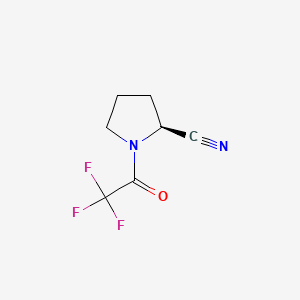
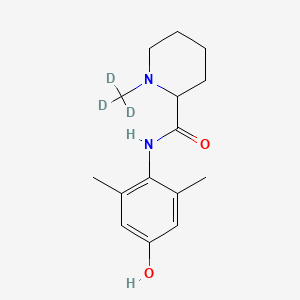
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)

